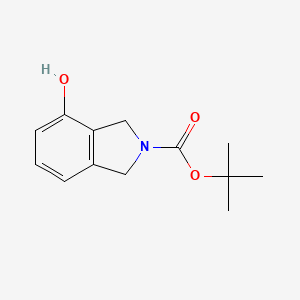

tert-Butyl 4-hydroxyisoindoline-2-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-hydroxyisoindoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-hydroxyisoindoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h4-6,15H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWGDHUTSZFFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on a set of core molecular architectures known as "privileged scaffolds." These frameworks, owing to their inherent ability to interact with multiple biological targets, serve as fertile ground for the development of new drugs. The isoindoline core is one such distinguished scaffold, variants of which are found in a range of clinically significant molecules. This guide provides an in-depth technical overview of tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate , a versatile building block that combines the structural rigidity of the isoindoline system with the synthetic flexibility afforded by the tert-butyloxycarbonyl (Boc) protecting group and a strategically placed hydroxyl moiety. Its IUPAC name is tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate .

The strategic placement of the hydroxyl group at the 4-position of the isoindoline ring offers a valuable handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The Boc protecting group ensures the stability of the secondary amine during multi-step syntheses and allows for its facile deprotection under specific conditions, a crucial feature in the assembly of complex molecules. This guide will delve into the physicochemical properties, a detailed synthesis protocol, and the significant applications of this compound in the realm of drug development, providing researchers with the foundational knowledge to effectively utilize this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and for predicting the characteristics of its derivatives. The properties of tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate | |

| CAS Number | 871013-92-2 | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not available | |

| Boiling Point | 372.9 ± 42.0 °C at 760 mmHg (Predicted for isomer) | [2] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted for isomer) | [2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |

| XLogP3-AA | 1.8 (Predicted for 5-hydroxy isomer) | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis of tert-Butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate

The synthesis of tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate can be approached through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic route involves the initial construction of the 4-hydroxyisoindoline core, followed by the protection of the secondary amine with a Boc group. The causality behind this experimental choice lies in the need to have a stable, yet readily cleavable, protecting group on the nitrogen to prevent unwanted side reactions in subsequent synthetic transformations where this building block will be used.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Synthesis of 4-Hydroxyisoindoline

-

Reaction Setup: To a solution of an appropriate starting material, such as a substituted phthalic anhydride or a related aromatic precursor, in a suitable solvent like tetrahydrofuran (THF), add a reducing agent. A common and effective choice is Lithium Aluminum Hydride (LiAlH₄). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reduction.

-

Reaction Execution: The reducing agent is added portion-wise to the solution of the starting material with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete conversion. The rationale for this is to drive the reaction to completion.

-

Work-up and Isolation: After cooling the reaction mixture, it is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. This procedure is critical for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts. The resulting slurry is filtered, and the filter cake is washed with additional solvent. The combined organic filtrates are dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-hydroxyisoindoline.

-

Purification: The crude product can be purified by column chromatography on silica gel to obtain pure 4-hydroxyisoindoline.

Step 2: Boc Protection of 4-Hydroxyisoindoline

-

Reaction Setup: Dissolve the purified 4-hydroxyisoindoline in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution. This is to neutralize the acid that will be generated during the reaction.

-

Reaction Execution: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) either as a solid or dissolved in the reaction solvent. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, the mixture is washed sequentially with a weak aqueous acid (e.g., 1M HCl) to remove the excess base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The resulting crude product, tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate, can be purified by recrystallization or column chromatography to yield the final product as a solid.

Caption: Synthetic workflow for tert-butyl 4-hydroxyisoindoline-2-carboxylate.

Applications in Drug Development: A Versatile Building Block

The isoindoline scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of isoindoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[4][5] The title compound, tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate, serves as a key intermediate or building block in the synthesis of more complex molecules with therapeutic potential.[6]

The presence of the Boc protecting group is a key feature that enhances its utility. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for the selective unmasking of the secondary amine for further functionalization. This strategic protection and deprotection is a cornerstone of modern organic synthesis and drug development.

The hydroxyl group at the 4-position provides a crucial point for diversification. It can be used to introduce a wide array of substituents through etherification, esterification, or other coupling reactions. This allows for the fine-tuning of the molecule's properties, such as its solubility, lipophilicity, and, most importantly, its binding affinity to a biological target. For instance, this hydroxyl group could be a key interaction point within a protein's binding pocket or a site for attaching linkers in the development of PROTACs (PROteolysis TArgeting Chimeras).

Caption: Role as a versatile building block in drug discovery.

Conclusion

tert-Butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its rigid isoindoline core, coupled with the synthetic handles of a Boc-protected amine and a hydroxyl group, provides a powerful platform for the synthesis of novel and diverse molecular entities. A solid understanding of its properties and synthetic accessibility is crucial for leveraging its full potential in the quest for new and improved therapeutics. The strategic use of such well-designed building blocks is a testament to the enabling power of synthetic chemistry in advancing modern medicine.

References

- Vertex AI Search.

-

PubChem. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. [Link]

-

Lead Sciences. tert-Butyl 4-hydroxyisoindoline-2-carboxylate. [Link]

-

MDPI. 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

PubChem. tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate. [Link]

-

PubMed Central (PMC). Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11. [Link]

-

MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [Link]

-

MDPI. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. [Link]

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

Taylor & Francis eBooks. Drug Discovery with Privileged Building Blocks | Tactics in Medicinal. [Link]

- Google Patents. PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS.

-

Jetir.Org. Properties and Functions of Isoindoline: A Short Review. [Link]

-

PubMed. Isoindole Derivatives: Propitious Anticancer Structural Motifs. [Link]

- Google Patents. Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

-

PubMed Central (PMC). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 3. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches [frontiersin.org]

An In-depth Technical Guide to tert-Butyl 4-hydroxyisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-hydroxyisoindoline-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, including its precise molecular weight, and explore its synthesis, characterization, and strategic applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and actionable experimental protocols.

Core Molecular Profile

tert-Butyl 4-hydroxyisoindoline-2-carboxylate is a bifunctional molecule featuring a bicyclic isoindoline core. The structure is characterized by a hydroxyl group on the aromatic ring and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of a nucleophilic hydroxyl group and a protected amine makes it a versatile intermediate for introducing the isoindoline scaffold into more complex molecules.

Physicochemical Properties

A precise understanding of the molecular properties is the foundation of all subsequent experimental work. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 235.28 g/mol | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| CAS Number | 871013-92-2 | [2] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents | |

| IUPAC Name | tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate |

Structural Representation

The 2D and 3D structures of the molecule are critical for understanding its reactivity and steric profile.

Caption: 2D structure of tert-Butyl 4-hydroxyisoindoline-2-carboxylate.

Synthesis and Mechanistic Considerations

The synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate typically involves a multi-step sequence starting from commercially available precursors. A common strategy is the reduction of a phthalimide derivative followed by protection of the resulting secondary amine.

Generalized Synthetic Workflow

A plausible synthetic route is outlined below. The choice of reagents and conditions is critical for achieving high yields and purity.

Caption: Generalized synthetic workflow for the target compound.

Detailed Experimental Protocol: Boc Protection of 4-Hydroxyisoindoline

This protocol details the final step of the synthesis, which is the protection of the isoindoline nitrogen. This step is crucial for preventing undesired side reactions in subsequent synthetic transformations.

Materials:

-

4-Hydroxyisoindoline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-hydroxyisoindoline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (TEA or DIPEA) to the solution, followed by the dropwise addition of a solution of Boc₂O in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure tert-Butyl 4-hydroxyisoindoline-2-carboxylate.

Rationale for Experimental Choices:

-

Boc Protection: The Boc group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid).[3]

-

Base: A non-nucleophilic organic base is used to neutralize the acid generated during the reaction without competing with the amine for the Boc anhydride.

-

Low Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Spectroscopic Characterization

Unambiguous characterization of the synthesized molecule is paramount for ensuring its identity and purity. The following are expected spectroscopic data based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the isoindoline ring, the hydroxyl proton, and the nine equivalent protons of the tert-butyl group. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The methylene protons (at C1 and C3) would appear as singlets or doublets around δ 4.5-5.0 ppm. The tert-butyl protons will be a sharp singlet at approximately δ 1.5 ppm.

-

¹³C NMR: The carbon NMR will show distinct signals for the quaternary carbons of the Boc group and the aromatic ring, as well as the methylene carbons and the methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as its protonated form [M+H]⁺ at m/z 236.29 or as a sodium adduct [M+Na]⁺.

Applications in Drug Discovery and Development

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[4] tert-Butyl 4-hydroxyisoindoline-2-carboxylate serves as a valuable starting material for the synthesis of these complex molecules.

Role as a Versatile Building Block

The two functional groups of the molecule allow for orthogonal chemical modifications.

Caption: Orthogonal reactivity of the core molecule.

-

Modification at the Hydroxyl Group: The phenolic hydroxyl group can undergo various transformations such as O-alkylation, O-acylation, or Mitsunobu reactions to introduce a wide range of substituents.

-

Modification at the Nitrogen: The Boc group can be easily removed under acidic conditions to liberate the secondary amine. This free amine can then be functionalized through acylation, alkylation, reductive amination, or used in coupling reactions to build more complex structures.

Use in PROTACs and Targeted Protein Degraders

The isoindoline core is related to the phthalimide structure, which is a well-known E3 ligase binder. This makes derivatives of tert-Butyl 4-hydroxyisoindoline-2-carboxylate attractive for the development of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-Butyl 4-hydroxyisoindoline-2-carboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl 4-hydroxyisoindoline-2-carboxylate is a strategically important building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, will facilitate its effective use in the creation of novel and impactful chemical entities.

References

-

PubChem. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Lead Sciences. tert-Butyl 4-hydroxyisoindoline-2-carboxylate. [Link]

- Pruthviraj, K., & Sunil, K. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 23(1), 103-107.

-

MDPI. 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. [Link]

Sources

- 1. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | C13H17NO3 | CID 18630963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-hydroxyisoindoline-2-carboxylate - Lead Sciences [lead-sciences.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Spectral Analysis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

tert-Butyl 4-hydroxyisoindoline-2-carboxylate, also known as N-Boc-4-hydroxyisoindoline, is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The isoindoline scaffold is a privileged structure found in a variety of natural products and synthetic drugs. The presence of a hydroxyl group on the aromatic ring and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile building block for further chemical modifications.

Accurate characterization of this intermediate is crucial for ensuring the identity, purity, and quality of downstream products in a drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides an in-depth interpretation of the expected spectral features of this molecule.

Molecular Structure and Numbering

For clarity in the spectral analysis, the atoms of tert-butyl 4-hydroxyisoindoline-2-carboxylate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the document to assign specific spectral signals to their corresponding atoms.

Caption: Molecular structure of tert-butyl 4-hydroxyisoindoline-2-carboxylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the presence of the Boc protecting group, the NMR spectra of this compound are expected to show conformational isomers (rotamers) at room temperature, which can lead to broadening or splitting of certain signals.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d, J ≈ 8.0 Hz | 1H | H-7 |

| ~6.85 | d, J ≈ 2.5 Hz | 1H | H-5 |

| ~6.75 | dd, J ≈ 8.0, 2.5 Hz | 1H | H-6 |

| ~5.50 | br s | 1H | OH |

| ~4.60 | s | 4H | H-1, H-3 |

| 1.49 | s | 9H | -C(CH₃)₃ |

Interpretation:

-

Aromatic Protons (H-5, H-6, H-7): The aromatic region is expected to show a three-proton system. The proton at the C-7 position (H-7) is anticipated to appear as a doublet due to coupling with H-6. The H-5 proton will likely be a doublet due to coupling with H-6, and the H-6 proton should appear as a doublet of doublets from coupling to both H-5 and H-7.

-

Hydroxyl Proton (OH): The phenolic hydroxyl proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

-

Methylene Protons (H-1, H-3): The two methylene groups of the isoindoline ring (C-1 and C-3) are chemically equivalent and are expected to give a single, sharp singlet integrating to four protons. The free rotation of the Boc group at room temperature on the NMR timescale would lead to this equivalence.

-

tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet at approximately 1.49 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C=O (Boc) |

| ~154.0 | C-4 |

| ~134.0 | C-7a |

| ~129.0 | C-7 |

| ~124.0 | C-3a |

| ~118.0 | C-6 |

| ~115.0 | C-5 |

| ~80.5 | -C (CH₃)₃ |

| ~52.0 | C-1, C-3 |

| 28.5 | -C(C H₃)₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group is expected to have a chemical shift around 155.0 ppm.

-

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbon bearing the hydroxyl group (C-4) will be the most downfield among the aromatic carbons directly bonded to a proton.

-

Quaternary Carbon of Boc Group (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is predicted to appear around 80.5 ppm.

-

Methylene Carbons (C-1, C-3): The two equivalent methylene carbons of the isoindoline ring are expected at approximately 52.0 ppm.

-

Methyl Carbons of Boc Group (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will give a single sharp signal around 28.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Medium | O-H stretch (phenolic) |

| 2975 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| 1600, 1480 | Medium-Weak | C=C stretch (aromatic) |

| ~1400 | Medium | C-H bend (aliphatic) |

| ~1250 | Strong | C-O stretch (phenol) |

| ~1160 | Strong | C-N stretch (carbamate) |

Interpretation:

-

O-H Stretch: A broad and medium intensity band in the region of 3400-3200 cm⁻¹ is characteristic of the stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene and tert-butyl groups are expected in the 2975-2850 cm⁻¹ region.

-

C=O Stretch: A strong absorption band around 1690 cm⁻¹ is indicative of the carbonyl stretching vibration of the tert-butoxycarbonyl (Boc) group.

-

C=C Stretch: Aromatic C=C stretching vibrations will likely appear as medium to weak bands around 1600 cm⁻¹ and 1480 cm⁻¹.

-

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band around 1250 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration of the carbamate is anticipated to be a strong band around 1160 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For tert-butyl 4-hydroxyisoindoline-2-carboxylate, with a molecular formula of C₁₃H₁₇NO₃, the expected monoisotopic mass is approximately 235.12 g/mol .

Predicted Fragmentation Pathway:

Caption: Predicted ESI-MS fragmentation of tert-butyl 4-hydroxyisoindoline-2-carboxylate.

Interpretation:

-

Molecular Ion Peak [M]⁺˙: The molecular ion peak is expected at m/z 235.

-

Loss of Isobutylene: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da) to give a fragment at m/z 179.

-

Loss of the Boc Group: Subsequent loss of carbon dioxide (CO₂, 44 Da) from the m/z 179 fragment would result in a fragment at m/z 135, corresponding to the 4-hydroxyisoindoline cation.

-

Further Fragmentation: Further fragmentation of the isoindoline ring structure can lead to other characteristic ions.

Experimental Methodologies

The following are standard protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans with proton decoupling.

IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.

-

Parameters: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. The capillary voltage, cone voltage, and desolvation gas flow rate should be optimized for the specific instrument.

Conclusion

This technical guide provides a detailed, theoretically derived spectroscopic characterization of tert-butyl 4-hydroxyisoindoline-2-carboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and quality assessment of this important synthetic intermediate. While these predictions are based on sound chemical principles, experimental verification is always recommended for definitive structural confirmation.

References

Due to the absence of specific literature detailing the experimental spectral data for tert-butyl 4-hydroxyisoindoline-2-carboxylate, this section provides general references for spectroscopic interpretation and data for related compounds that informed the predictions in this guide.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem Compound Summary for CID 18630963, tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Aribo Biotechnology. tert-Butyl 4-hydroxyisoindoline-2-carboxylate. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

The Emergence of a Key Synthetic Scaffolding: A Technical Guide to tert-Butyl 4-hydroxyisoindoline-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-hydroxyisoindoline-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its discovery and historical context, focusing on the evolution of its synthesis. A thorough examination of the key synthetic strategies is presented, including detailed, step-by-step protocols and an analysis of the chemical principles underpinning these methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the synthesis and application of this versatile molecule.

Introduction: The Strategic Importance of the Isoindoline Core

The isoindoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a variety of biologically active compounds. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of ligands targeting a range of biological receptors. The introduction of a hydroxyl group at the 4-position of the isoindoline ring, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, yields tert-butyl 4-hydroxyisoindoline-2-carboxylate (CAS No. 871013-92-2)[1]. This strategic combination of features enhances its utility as a versatile intermediate, allowing for further functionalization at the phenolic hydroxyl group while the nitrogen remains protected for subsequent synthetic transformations.

While a singular "discovery" paper for this specific molecule is not readily identifiable in the annals of chemical literature, its emergence can be traced through the development of synthetic methodologies for functionalized isoindolines and the increasing demand for novel building blocks in drug discovery programs. Its utility is exemplified in recent patent literature, where it serves as a key starting material in the synthesis of more complex molecules with potential therapeutic applications[2].

Foundational Synthetic Strategies: A Two-Stage Approach

The synthesis of tert-butyl 4-hydroxyisoindoline-2-carboxylate is logically approached as a two-stage process: first, the construction of the 4-hydroxyisoindoline core, followed by the protection of the secondary amine with a Boc group. Historically, the synthesis of substituted isoindolines has been achieved through various routes, often starting from phthalimide derivatives.

Synthesis of the Precursor: 4-Hydroxyisoindoline

The synthesis of the unprotected 4-hydroxyisoindoline core is a critical first step. A common and effective strategy involves the reduction of 4-hydroxyphthalimide.

4-Hydroxyphthalimide can be prepared from commercially available 4-hydroxyphthalic acid. The reaction proceeds via the formation of the corresponding phthalic anhydride, which then reacts with a nitrogen source, such as urea or ammonia, upon heating to form the imide.

Alternatively, N-hydroxyphthalimide can be synthesized from phthalic anhydride and hydroxylamine hydrochloride in the presence of a base like triethylamine[1]. While this provides the N-hydroxy derivative, subsequent rearrangement or functional group manipulation would be necessary to obtain the desired 4-hydroxy isomer.

Boc Protection of the Isoindoline Nitrogen

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a standard and well-documented transformation in organic synthesis. The secondary amine of the 4-hydroxyisoindoline is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

A Convergent Synthetic Pathway: From 4-Hydroxyphthalimide to the Final Product

A more convergent and efficient approach involves the protection of the phthalimide nitrogen prior to the reduction of the imide carbonyls. This strategy offers the advantage of potentially simpler purification and handling of the intermediates.

N-Boc Protection of 4-Hydroxyphthalimide

The synthesis commences with the protection of the nitrogen atom of 4-hydroxyphthalimide using di-tert-butyl dicarbonate. This reaction is typically carried out in an aprotic solvent in the presence of a base to deprotonate the imide nitrogen, facilitating nucleophilic attack on the Boc anhydride.

Reduction of N-Boc-4-hydroxyphthalimide

The critical step in this convergent synthesis is the reduction of the two imide carbonyl groups of N-Boc-4-hydroxyphthalimide to the corresponding methylene groups of the isoindoline ring. This transformation requires a powerful reducing agent that is selective for the imide functionality and does not affect the Boc protecting group or the aromatic hydroxyl group.

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF), are commonly employed for the reduction of amides and imides. The choice of reducing agent and reaction conditions is crucial to achieve the desired product in high yield and purity.

The following diagram illustrates the logical flow of this convergent synthetic approach.

Sources

Methodological & Application

Experimental protocol for using tert-Butyl 4-hydroxyisoindoline-2-carboxylate in organic synthesis

An Application Guide for the Strategic Use of tert-Butyl 4-hydroxyisoindoline-2-carboxylate in Synthetic Chemistry

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery and organic synthesis, the isoindoline core is a privileged scaffold, appearing in numerous pharmacologically active compounds.[1][2] tert-Butyl 4-hydroxyisoindoline-2-carboxylate emerges as a particularly valuable building block due to its elegant combination of functionalities. The molecule incorporates a stable, Boc-protected nitrogen atom, which prevents unwanted side reactions, and a strategically placed hydroxyl group on the aromatic ring. This hydroxyl moiety serves as a versatile handle for a wide array of chemical transformations, allowing for the systematic elaboration of the isoindoline core. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the underlying chemical principles that govern its reactivity.

Physicochemical Properties and Handling

Proper storage and handling are paramount for ensuring the integrity of the reagent.

| Property | Value |

| Chemical Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, dichloromethane (DCM), tetrahydrofuran (THF), and other common organic solvents. |

Storage and Handling:

-

Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

The compound is generally stable under standard laboratory conditions. The Boc-protecting group is robust to many reaction conditions but is sensitive to strong acids.

Core Synthetic Applications: Protocols and Rationale

The primary utility of tert-butyl 4-hydroxyisoindoline-2-carboxylate lies in the reactivity of its phenolic hydroxyl group. The following sections detail key transformations.

Application 1: O-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming carbon-oxygen bonds with a high degree of control and typically with inversion of stereochemistry at the alcohol center (though not applicable to this achiral substrate).[3][4][5] It allows for the coupling of the hydroxyl group with a primary or secondary alcohol under mild, neutral conditions, avoiding the harshness of traditional Williamson ether synthesis.

Causality and Mechanistic Insight: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][5] This highly reactive species activates the incoming alcohol (the nucleophile in this context), which then protonates the betaine. The resulting phosphonium salt activates the hydroxyl group of the isoindoline, turning it into an excellent leaving group. Subsequent Sₙ2 attack by the deprotonated nucleophilic alcohol completes the ether formation.

Caption: Experimental workflow for the Mitsunobu reaction.

Detailed Experimental Protocol: Mitsunobu Etherification

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 4-hydroxyisoindoline-2-carboxylate (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).

-

Solvation: Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M with respect to the isoindoline.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial for controlling the initial exothermic reaction between PPh₃ and DIAD.[6]

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed, indicating reaction progress.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.

-

Purification: The major byproducts are triphenylphosphine oxide and the DIAD-hydrazine derivative. Much of the triphenylphosphine oxide can be removed by filtration if it precipitates. The crude material is then purified by flash column chromatography on silica gel to yield the desired ether.

Stoichiometry Table:

| Reagent | M.W. ( g/mol ) | Equivalents |

| tert-Butyl 4-hydroxyisoindoline-2-carboxylate | 235.28 | 1.0 |

| Alcohol (R-OH) | Varies | 1.2 |

| Triphenylphosphine (PPh₃) | 262.29 | 1.5 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 |

| Anhydrous THF | 72.11 | Solvent |

Expected Yield: 65-90%, depending on the alcohol used.

Application 2: Acylation for Ester Synthesis

Esterification of the hydroxyl group is a straightforward and high-yielding transformation, typically accomplished using an acylating agent in the presence of a non-nucleophilic base.

Causality and Mechanistic Insight: The reaction proceeds via nucleophilic acyl substitution. The lone pair on the isoindoline's hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A tertiary amine base, such as triethylamine (TEA) or pyridine, is included to act as a scavenger for the acidic byproduct (HCl or a carboxylic acid), driving the equilibrium towards the product.

Detailed Experimental Protocol: Acylation with an Acid Chloride

-

Preparation: Dissolve tert-butyl 4-hydroxyisoindoline-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

-

Base Addition: Add triethylamine (1.5 - 2.0 eq.).

-

Cooling: Cool the solution to 0 °C.

-

Acylating Agent Addition: Add the desired acid chloride (1.1 eq.) dropwise.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid chloride and the triethylammonium hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is typically purified by flash column chromatography.

Stoichiometry Table:

| Reagent | M.W. ( g/mol ) | Equivalents |

| tert-Butyl 4-hydroxyisoindoline-2-carboxylate | 235.28 | 1.0 |

| Acid Chloride (R-COCl) | Varies | 1.1 |

| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 |

| Anhydrous DCM | 84.93 | Solvent |

Expected Yield: >90%

Application 3: Deprotection and Further Functionalization

The true power of this reagent is realized in multi-step synthesis. After modifying the hydroxyl group, the Boc-protecting group can be selectively removed to reveal a secondary amine, opening a new avenue for molecular elaboration.

Causality and Mechanistic Insight: The tert-butoxycarbonyl (Boc) group is a carbamate that is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) protonate the carbonyl oxygen of the Boc group, leading to its fragmentation into carbon dioxide, isobutylene (which is protonated to the stable tert-butyl cation), and the free secondary amine.[7]

Caption: Workflow for Boc-deprotection of the isoindoline nitrogen.

Detailed Experimental Protocol: Boc Deprotection

-

Preparation: Dissolve the N-Boc protected isoindoline derivative (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid. Common choices are:

-

Trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM.

-

A 4M solution of HCl in 1,4-dioxane.

-

-

Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).

-

Neutralization (Optional): If the free amine is required for the next step, the salt can be neutralized by dissolving it in a suitable solvent and washing with a mild aqueous base like NaHCO₃ or by adding a non-nucleophilic organic base like triethylamine.

Conclusion

tert-Butyl 4-hydroxyisoindoline-2-carboxylate is a robust and versatile building block for synthetic chemists. Its orthogonal protecting group strategy—a base-stable, acid-labile Boc group on the nitrogen and a modifiable hydroxyl group—allows for sequential and controlled functionalization. The protocols outlined herein for O-alkylation, acylation, and subsequent deprotection provide a reliable foundation for researchers aiming to construct complex molecules for applications in medicinal chemistry and materials science. The predictability of its reactivity, combined with the commercial availability of the starting material, solidifies its role as a key intermediate in the synthetic chemist's toolbox.

References

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. Available at: [Link]

-

Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

-

VisiblelightinducedBartondecarboxylationofaliphaticcarboxylicacids. Wengui Chemical Network. Available at: [Link]

-

Synthesis of t -butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate. Available at: [Link]

-

CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. J-STAGE. Available at: [Link]

- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.

-

4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradeca-hydropicene-2-carboxylate. ResearchGate. Available at: [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

-

Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11. PubMed. Available at: [Link]

-

Mitsunobu reaction. Organic Synthesis. Available at: [Link]

-

Study the etherification reaction from tert-butyl alcohol and ethanol catalyzed by Amberlyt – 15. JETIR. Available at: [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. Available at: [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. Available at: [Link]

-

Catalytic etherification of glycerol to tert-butyl glycerol ethers using tert-butanol over sulfonic acid functionalized mesoporous polymer. Royal Society of Chemistry. Available at: [Link]

-

The underappreciated hydroxyl in drug discovery. Drug Discovery Today. Available at: [Link]

-

Properties and Functions of Isoindoline: A Short Review. JETIR. Available at: [Link]

-

How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol? ResearchGate. Available at: [Link]

-

Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. ResearchGate. Available at: [Link]

-

Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]

-

Convenient preparations of t-butyl esters and ethers from t-butanol. Semantic Scholar. Available at: [Link]

-

Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

Application Note: Strategic Protection & Functionalization of tert-Butyl 4-hydroxyisoindoline-2-carboxylate

This Application Note is designed for medicinal chemists and process development scientists working with tert-Butyl 4-hydroxyisoindoline-2-carboxylate (CAS: 288309-07-9 / 203066-26-4 derivatives).[1] It addresses the specific challenges of orthogonal protection, functionalization, and the critical risks associated with deprotection in electron-rich aromatic systems.

Executive Summary & Strategic Value

The 4-hydroxyisoindoline scaffold is a privileged substructure in modern drug discovery, serving as a critical pharmacophore in Cereblon E3 ligase modulators (CRBN), kinase inhibitors, and GPCR ligands. The commercial availability of tert-Butyl 4-hydroxyisoindoline-2-carboxylate provides a bifunctional starting material containing a protected secondary amine (N-Boc) and a free phenol (4-OH).[1]

While the N-Boc group offers excellent stability during basic and nucleophilic operations, its removal under acidic conditions presents a severe liability: Friedel-Crafts alkylation of the electron-rich phenol ring by generated tert-butyl cations. This guide details protocols to circumvent this failure mode and outlines orthogonal strategies for library synthesis.[1]

Chemical Architecture & Reactivity Matrix

The molecule features two distinct reactive centers requiring orthogonal management:[2]

-

C4-Phenol (Nucleophile): Highly susceptible to

alkylation, Mitsunobu reactions, and cross-coupling. It acts as a strong electron-donating group (EDG), activating the aromatic ring at the C5 and C7 positions. -

N2-Amine (Protected): Masked by the tert-butyloxycarbonyl (Boc) group.[1] Stable to base (LiOH,

) and nucleophiles, but liable to acid.

The "Cation Trapping" Imperative

Upon acidic cleavage of the Boc group, the tert-butyl carbocation (

Decision Tree: Workflow Visualization

The following diagram illustrates the critical decision pathways for functionalizing this scaffold, highlighting the "Scavenger Route" as the standard for high-purity isolation.

Figure 1: Strategic workflow for 4-hydroxyisoindoline manipulation. Path A is preferred to leverage Boc stability.

Detailed Protocols

Protocol A: Selective Phenol Functionalization (Boc Intact)

Objective: Derivatize the C4-hydroxyl group via

Reagents:

-

Substrate: tert-Butyl 4-hydroxyisoindoline-2-carboxylate (1.0 equiv)[1]

-

Electrophile: Alkyl halide (R-X) (1.2 equiv)

-

Base:

(2.0 equiv) or -

Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the substrate in DMF (0.1 M concentration).

-

Activation: Add the carbonate base and stir at RT for 15 minutes. The mixture may turn slightly yellow as the phenoxide forms.

-

Alkylation: Add the alkyl halide dropwise.

-

Reaction: Heat to 60°C (if using

) or stir at RT (if using -

Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over

. -

Validation:

NMR should show the disappearance of the phenolic -OH singlet and retention of the Boc singlet (~1.49 ppm).

Protocol B: "Scavenger-Assisted" Boc Deprotection

Objective: Remove the Boc group without alkylating the electron-rich aromatic ring.[1]

Context: Standard TFA/DCM deprotection generates

Reagents:

-

Solvent: Dichloromethane (DCM)

-

Scavenger Cocktail: Triethylsilane (TES) and Water.

The "Golden Ratio" Cocktail (v/v):

| Component | Ratio | Function |

|---|---|---|

| TFA | 45% | Acidolysis of carbamate |

| DCM | 45% | Solvent |

| Triethylsilane (TES) | 5% | Cation Quencher (Hydride donor) |

| Water | 5% | Nucleophile for t-Butyl cation |[1]

Step-by-Step:

-

Preparation: Dissolve the N-Boc intermediate in DCM (0.1 M).

-

Scavenger Addition: Add Triethylsilane (TES) and Water before adding the acid.

-

Note: If the product is highly lipophilic, substitute water with 1,3-dimethoxybenzene or thioanisole as the scavenger.

-

-

Acidolysis: Add TFA dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 1–2 hours.

-

Quenching: Concentrate the reaction mixture in vacuo (do not heat above 40°C).

-

Purification:

-

Option A (Precipitation): Redissolve the residue in minimal MeOH and add cold

to precipitate the amine-TFA salt. -

Option B (Free Base): Neutralize with sat.

and extract with DCM/IPA (3:1).

-

Protocol C: Orthogonal Protection (Double Protection)

Objective: If the phenol must be masked to survive harsh conditions (e.g., strong organometallics) before Boc removal.

Recommended Group: tert-Butyldimethylsilyl (TBS) [1]

-

Why? TBS is orthogonal to Boc. It can be removed with TBAF (fluoride) leaving Boc intact, or removed simultaneously with Boc using acid (though acid removal of TBS is slower than Boc).

-

Alternative: Benzyl (Bn) ether. Stable to acid/base; removed via hydrogenation.

Workflow:

-

Protect OH: TBS-Cl, Imidazole, DMF

N-Boc-4-O-TBS-isoindoline . -

Manipulate N: (Not applicable here as N is already Boc).

-

Deprotection:

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| M+56 peak in LCMS | tert-Butylation of the phenol ring.[1] | Insufficient Scavenger. Increase TES loading to 10% or add Thioanisole. |

| Incomplete Deprotection | Reaction stopped too early or acid too dilute. | Use neat TFA or extend time. Ensure DCM is anhydrous if water is not part of the scavenger plan (water accelerates Boc removal but requires control). |

| N- to O- Migration | Rare in isoindolines, but possible in base.[1] | Avoid strong bases (NaH) with free phenol/Boc combinations. Use mild carbonates. |

| Low Yield after Workup | Isoindolines are water-soluble amines.[1] | Do not wash the aqueous layer of the salt form. Use "salting out" or 3:1 Chloroform/IPA for extraction. |

References & Grounding

-

Boc Deprotection Mechanisms & Scavengers:

-

Isoindoline Scaffold in Drug Discovery:

-

Use of 4-hydroxyisoindoline in Cereblon ligands: J. Med.[1] Chem. 2018, 61, 2, 492–503. (Demonstrates the utility of the scaffold).

-

-

General Protective Group Strategies:

-

Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons. (The authoritative text on orthogonality).

-

Disclaimer: All protocols involve hazardous chemicals (TFA, Alkyl Halides). Perform all reactions in a fume hood with appropriate PPE. Verify specific safety data sheets (SDS) for tert-Butyl 4-hydroxyisoindoline-2-carboxylate derivatives before use.[1]

Sources

Application Note: High-Purity Isolation of tert-Butyl 4-hydroxyisoindoline-2-carboxylate via Optimized Silica Gel Column Chromatography

Abstract

This comprehensive application note provides a detailed protocol for the purification of tert-butyl 4-hydroxyisoindoline-2-carboxylate, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. Grounded in the principles of adsorption chromatography, this guide offers a step-by-step methodology, from the selection of optimal stationary and mobile phases to troubleshooting common purification challenges. The protocols herein are designed for researchers, scientists, and drug development professionals to achieve high purity and yield of the target compound, ensuring the integrity of subsequent synthetic steps.

Introduction: The Chromatographic Challenge

tert-Butyl 4-hydroxyisoindoline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to its structural motif, which is present in various biologically active molecules. The presence of both a polar hydroxyl group and a bulky, moderately non-polar tert-butoxycarbonyl (Boc) protecting group presents a unique purification challenge. The goal of this protocol is to effectively separate the target compound from starting materials, by-products, and other impurities that may arise during its synthesis. Column chromatography, a cornerstone of purification in organic synthesis, is the method of choice for this task. This application note will detail a robust and reproducible column chromatography protocol tailored for this specific molecule.

Understanding the Physicochemical Landscape

A successful purification strategy begins with a thorough understanding of the target molecule's properties. Key physicochemical parameters for tert-butyl 4-hydroxyisoindoline-2-carboxylate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | PubChem |

| Molecular Weight | 235.28 g/mol | PubChem |

| XLogP3-AA (LogP) | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

The positive XLogP3 value of 1.8 indicates a compound with moderate lipophilicity. The presence of a hydrogen bond donor (the hydroxyl group) and multiple acceptors (the carbonyl and hydroxyl oxygens) suggests that the molecule will exhibit some polar characteristics, allowing for effective separation on a polar stationary phase like silica gel.

Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid and material-sparing method to determine the optimal mobile phase composition for achieving good separation.

Recommended TLC Protocol

-

Plate Preparation: Use commercially available silica gel 60 F₂₅₄ TLC plates.

-

Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Apply a small spot of the solution to the baseline of the TLC plate using a capillary tube.

-

Elution: Develop the plate in a sealed TLC chamber containing a pre-equilibrated atmosphere of the chosen solvent system.

-

Visualization: After development, dry the plate and visualize the spots. Due to the aromatic nature of the isoindoline core, the compound should be visible under UV light (254 nm)[1]. For enhanced visualization, especially for non-UV active impurities, staining can be employed. A potassium permanganate (KMnO₄) stain is effective for visualizing the hydroxyl group, appearing as a yellow spot on a purple background. Ninhydrin stain can also be used, which upon heating can detect the Boc-protected amine, often as a colored spot[2][3].

Selecting the Eluent System

The choice of eluent is critical for achieving separation. A binary solvent system, consisting of a non-polar and a more polar solvent, is typically employed. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

| Solvent System | Recommended Starting Ratio (v/v) | Expected Rf of Target Compound |

| Hexane / Ethyl Acetate | 70:30 to 50:50 | ~0.2 - 0.4 |

| Dichloromethane / Methanol | 98:2 to 95:5 | ~0.3 - 0.5 |

Rationale:

-

Hexane/Ethyl Acetate: This is a standard solvent system for compounds of moderate polarity. The ratio can be fine-tuned to achieve the desired Rf value.

-

Dichloromethane/Methanol: This system is suitable for more polar compounds. A small percentage of methanol significantly increases the eluting power of the mobile phase.

An ideal Rf value for the target compound on TLC is between 0.25 and 0.35 to ensure good separation on the column.

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude tert-butyl 4-hydroxyisoindoline-2-carboxylate. The dimensions of the column and the amount of silica gel should be scaled accordingly for different quantities of crude material.

Materials and Equipment

-

Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)

-

Silica gel (60 Å, 230-400 mesh)

-

Eluent-grade solvents (Hexane, Ethyl Acetate)

-

Collection tubes or flasks

-

TLC plates and chamber

-

UV lamp and/or staining reagents

-

Rotary evaporator

Column Packing (Slurry Method)

Proper column packing is crucial to avoid issues like channeling and poor separation[4].

Caption: Workflow for slurry packing of the silica gel column.

Sample Loading

-

Dissolution: Dissolve the crude material (1 g) in a minimal amount of dichloromethane or the eluent.

-

Adsorption (Dry Loading - Recommended): If the crude material is not readily soluble in the initial eluent, dry loading is preferred. Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 g), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

-

Final Preparation: Add a small layer of sand on top of the sample to prevent disturbance during eluent addition.

Elution and Fraction Collection

-

Initial Elution: Begin eluting with a less polar solvent mixture (e.g., 80:20 Hexane:Ethyl Acetate).

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 70:30, then 60:40 Hexane:Ethyl Acetate) to elute the target compound. The gradient can be stepwise or continuous.

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or flasks.

-

Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

Caption: Elution and fraction collection workflow.

Product Isolation

-

Pooling: Combine the fractions that contain the pure tert-butyl 4-hydroxyisoindoline-2-carboxylate as determined by TLC.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

-

Characterization: Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent system using TLC to achieve a greater difference in Rf values between the target compound and impurities. |

| Band Tailing | The compound is too polar for the eluent; strong interaction with silica. | Add a small amount of a more polar solvent (e.g., 1-2% methanol) to the eluent. For basic compounds, adding a small amount of triethylamine (0.1-1%) can help reduce tailing. |

| Compound Stuck on Column | The compound is too polar and strongly adsorbed to the silica. | Increase the polarity of the mobile phase significantly (e.g., switch to a dichloromethane/methanol system). If the compound is still retained, consider using a different stationary phase like alumina. |

| Cracked Column Bed | The column ran dry or was packed improperly. | Ensure the solvent level is always above the silica bed. Repack the column if necessary. |

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the purification of tert-butyl 4-hydroxyisoindoline-2-carboxylate using silica gel column chromatography. By carefully selecting the eluent system through preliminary TLC analysis and following the detailed steps for column packing, sample loading, and elution, researchers can consistently obtain the target compound in high purity. This foundational purification is critical for the successful advancement of synthetic campaigns in pharmaceutical research and development.

References

-

PubChem. tert-Butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Visualizing TLC Plates. (2022). [Link]

-

Sejer, D. Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow Blog. (2008). [Link]

-

VanVeller Lab. How to TLC (Thin Layer Chromatography). Department of Chemistry, Iowa State University. [Link]

-

University of Rochester. Column Chromatography. Department of Chemistry. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. (2020). [Link]

Sources

Application Note: A Scalable and Robust Synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate

Abstract

This application note provides a detailed, scalable, and validated protocol for the synthesis of tert-butyl 4-hydroxyisoindoline-2-carboxylate, a key building block in the development of various pharmaceutical agents. The described methodology is designed for researchers, scientists, and professionals in drug development, offering a robust and efficient pathway for producing this intermediate on a multi-gram to kilogram scale. The protocol emphasizes safety, efficiency, and reproducibility, incorporating in-process controls and detailed analytical methods for characterization.

Introduction: The Significance of 4-Hydroxyisoindoline Scaffolds

The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] Specifically, the functionalized derivative, tert-butyl 4-hydroxyisoindoline-2-carboxylate, serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas. Its utility stems from the strategic placement of the hydroxyl group, which allows for further chemical modification, and the Boc-protecting group, which ensures stability and controlled reactivity during subsequent synthetic steps. The development of a scalable and cost-effective synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.

Synthetic Strategy: A Two-Step Approach

The presented synthesis employs a two-step route starting from commercially available 4-hydroxyphthalimide. This strategy is advantageous for scale-up due to the use of readily available and relatively inexpensive starting materials, as well as robust and well-understood chemical transformations.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for tert-Butyl 4-hydroxyisoindoline-2-carboxylate.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Hydroxyphthalimide | 98% | Commercially Available | |

| Sodium borohydride (NaBH4) | 99% | Commercially Available | Handle with care, moisture sensitive |

| Palladium on Carbon (10% Pd-C) | Commercially Available | For alternative reduction | |

| Di-tert-butyl dicarbonate ((Boc)2O) | 97% | Commercially Available | |

| Triethylamine (TEA) | ≥99.5% | Commercially Available | |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |

| Methanol (MeOH) | ACS Grade | Commercially Available | |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | |

| Hexanes | ACS Grade | Commercially Available | |

| Saturated aq. NH4Cl | Prepared in-house | ||

| Brine (Saturated aq. NaCl) | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na2SO4) | Commercially Available |

Step 1: Synthesis of 4-Hydroxyisoindoline

Rationale: This step involves the reduction of the phthalimide carbonyl groups to the corresponding methylene groups of the isoindoline. Sodium borohydride is a cost-effective and selective reducing agent for this transformation on a large scale. Catalytic hydrogenation is a viable, greener alternative.

Procedure:

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-hydroxyphthalimide (100 g, 0.613 mol) and anhydrous tetrahydrofuran (THF, 1 L).

-

Stir the suspension at room temperature (20-25 °C) to ensure good mixing.

-

Carefully add sodium borohydride (92.7 g, 2.45 mol, 4.0 equiv.) portion-wise over 30-45 minutes. Caution: The reaction is exothermic, and hydrogen gas is evolved. Maintain the temperature below 30 °C using an ice-water bath if necessary.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM).

-

Once the reaction is complete, cool the mixture to 0-5 °C using an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution until the effervescence ceases.

-

Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF (2 x 200 mL).

-

Combine the filtrates and concentrate under reduced pressure to afford the crude 4-hydroxyisoindoline as a solid. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate

Rationale: The crude 4-hydroxyisoindoline is protected with a tert-butoxycarbonyl (Boc) group to improve its stability and facilitate handling and purification. Di-tert-butyl dicarbonate is the standard reagent for this protection, and triethylamine acts as a base to neutralize the acid formed during the reaction.[2]

Procedure:

-

Dissolve the crude 4-hydroxyisoindoline from the previous step in dichloromethane (DCM, 1 L) in a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Add triethylamine (128 mL, 0.92 mol, 1.5 equiv.).

-

Slowly add a solution of di-tert-butyl dicarbonate (147 g, 0.674 mol, 1.1 equiv.) in DCM (200 mL) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC (Eluent: 30% EtOAc in Hexanes).

-

Upon completion, wash the reaction mixture with water (2 x 500 mL) and then with brine (500 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% EtOAc in Hexanes gradient) to yield tert-butyl 4-hydroxyisoindoline-2-carboxylate as a white to off-white solid.

Process Safety and Optimization

-

Hazard Analysis:

-

Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.

-

Solvents (THF, DCM, EtOAc, Hexanes): Flammable and volatile. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

-

-

Critical Process Parameters:

-

Temperature control: The addition of sodium borohydride and di-tert-butyl dicarbonate are exothermic and require careful temperature management to avoid side reactions and ensure safety.

-

Moisture control: The reduction step with sodium borohydride should be performed under anhydrous conditions to prevent quenching of the reagent.

-

-

Scale-up Considerations:

-

For kilogram-scale production, a jacketed reactor with precise temperature control is highly recommended.

-

Mechanical stirring is essential to ensure efficient mixing in larger reaction volumes.

-

The quench step should be performed with extreme caution on a larger scale due to the significant evolution of hydrogen gas.

-

Analytical Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |